5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
Overview
Description
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H11N3. It is used primarily in the synthesis of substituted 2-amino-4-quinazolinones . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine typically involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at different positions on the naphthyridine ring .
Scientific Research Applications
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,5-Naphthyridine: Known for its anticancer and antimicrobial properties.
Uniqueness
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its tetrahydro form provides additional flexibility in its chemical reactivity compared to other naphthyridines .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1,4,10H,2-3,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGOPUDEVCLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624904 | |
Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601515-40-6 | |
Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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